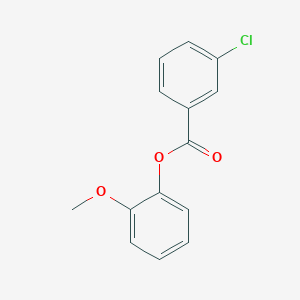

2-Methoxyphenyl 3-chlorobenzoate

Description

2-Methoxyphenyl 3-chlorobenzoate is an aromatic ester comprising a 3-chlorobenzoate moiety linked to a 2-methoxyphenyl group. The methoxy group at the ortho position of the phenyl ring and the chlorine substituent on the benzoate moiety contribute to its electronic and steric characteristics, affecting reactivity, solubility, and interactions with biological or environmental systems.

Properties

Molecular Formula |

C14H11ClO3 |

|---|---|

Molecular Weight |

262.69 g/mol |

IUPAC Name |

(2-methoxyphenyl) 3-chlorobenzoate |

InChI |

InChI=1S/C14H11ClO3/c1-17-12-7-2-3-8-13(12)18-14(16)10-5-4-6-11(15)9-10/h2-9H,1H3 |

InChI Key |

JXYPHXZUDGDRMG-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC=C1OC(=O)C2=CC(=CC=C2)Cl |

Canonical SMILES |

COC1=CC=CC=C1OC(=O)C2=CC(=CC=C2)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table highlights key structural analogs of 2-methoxyphenyl 3-chlorobenzoate, emphasizing differences in substituents and their implications:

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : The methoxy group in this compound is electron-donating, increasing the electron density of the phenyl ring compared to halogenated analogs like the dithiolan derivative. This may reduce electrophilic substitution reactivity but enhance stability.

- Biological Activity : The dithiolan heterocycle in the analog from imparts fungicidal properties, whereas this compound’s activity (if any) would depend on interactions with target enzymes or receptors influenced by its methoxy group.

Degradation Pathways and Environmental Persistence

Chlorobenzoates are prone to microbial degradation, but substituents significantly alter their metabolic fate:

- 3-Chlorobenzoate (3CBA) Degradation: Actinobacteria like Rhodococcus opacus 1CP degrade 3CBA via chlorocatechol intermediates, with pathways involving 3-chlorobenzoate 1,2-dioxygenase (3CBDO).

- Catabolite Repression : Growth substrates like succinate or citrate repress clcABD operon expression in Pseudomonas putida, reducing 3CBA degradation efficiency. Similar repression mechanisms may affect esterified derivatives like this compound in complex environments.

Physicochemical Properties and Reactivity

- Chalcogen Bonding : Methoxyphenyl groups participate in O⋯O chalcogen bonding, as seen in iodine(III) compounds. This could influence crystal packing or reactivity in synthesis.

Preparation Methods

Reaction Conditions

-

Catalysts : Concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).

-

Solvent : Typically anhydrous alcohol (e.g., methanol or ethanol) as both reactant and solvent.

-

Temperature : Reflux under a Dean-Stark apparatus to remove water via azeotropic distillation.

-

Reagents : Excess alcohol (e.g., 2-methoxyphenol) to shift equilibrium toward ester formation.

Example Procedure (Adapted from Source 4)

-

Materials : 3-Chlorobenzoic acid (1 eq), 2-methoxyphenol (2–3 eq), H₂SO₄ (catalytic).

-

Reaction : Reflux in toluene or xylene with azeotropic water removal.

-

Purification : Neutralization with NaHCO₃, extraction with ethyl acetate, and column chromatography.

Yield : ~72–89% (dependent on reaction time and catalyst efficiency).

Microwave-Assisted Esterification

Microwave irradiation accelerates esterification, reducing reaction time and improving yields.

Key Advantages

Example Protocol (Source 9)

| Parameter | Value |

|---|---|

| Substrate | 4-Formyl-2-methoxyphenol (analogous to 2-methoxyphenol) |

| Catalyst | H₂SO₄ |

| Microwave Power | 120–400 W |

| Time | 20–60 min |

| Yield (Target) | 89% (120 W) |

Mechanism : Polar solvent interaction with microwaves drives rapid ester formation.

Solvent-Free Ball-Milling Esterification

Ball-milling offers a green, solvent-free alternative using mechanical activation.

Methodology

Comparative Yields (Source 12)

| Catalyst System | Alcohol | Yield (%) |

|---|---|---|

| I₂/KH₂PO₂ | Methanol | 85 |

| I₂/KH₂PO₂ | Ethanol | 78 |

| KI/P(OEt)₃ | Methanol | 60 |

Advantages : Avoids hazardous solvents; suitable for late-stage functionalization.

Trichloroacetimidate-Mediated Esterification

This method avoids harsh acids, enabling sensitive substrate esterification.

Reaction Steps

Example (Source 10)

-

Imidate : tert-Butyl trichloroacetimidate.

-

Conditions : DCM, RT, 24 h.

Limitation : Risk of imidate decomposition at elevated temperatures.

Ullmann-Type Coupling

Copper-catalyzed coupling enables direct esterification from aryl halides.

Protocol

Example (Source 8)

-

Catalyst : CuCl₂ (3 eq), KOAc (3 eq).

-

Solvent : DMAc.

-

Temperature : 150°C, 24 h.

Advantages : Broad substrate tolerance, including halogenated aromatics.

Comparative Analysis of Methods

Purification and Characterization

Q & A

Basic: What are the recommended synthetic routes for 2-methoxyphenyl 3-chlorobenzoate?

Answer:

Synthesis of aromatic benzoate esters like this compound typically involves:

- Step 1: Acid chloride formation from 3-chlorobenzoic acid using thionyl chloride (SOCl₂) or oxalyl chloride.

- Step 2: Esterification with 2-methoxyphenol under basic conditions (e.g., pyridine or triethylamine) to facilitate nucleophilic acyl substitution .

- Step 3: Purification via column chromatography or recrystallization.

Key Considerations:

- Monitor reaction progress using TLC or HPLC to detect unreacted starting materials.

- Optimize molar ratios (e.g., 1.2:1 acid chloride to phenol) to improve yield .

Basic: How can the purity and structural integrity of this compound be validated?

Answer:

- Spectroscopic Analysis:

- Chromatography:

- HPLC with UV detection (λ = 254–280 nm) to assess purity (>95%).

- Melting Point: Compare to literature values (if available) to detect impurities .

Advanced: How do microbial systems metabolize 3-chlorobenzoate derivatives like this compound?

Answer:

- Enzymatic Pathways:

- Rhodococcus opacus 1CP: Utilizes benzoate 1,2-dioxygenase and 3-chlorobenzoate 1,2-dioxygenase for dehalogenation. This strain shows constitutive transport systems for chlorobenzoates, with higher affinity for unsubstituted benzoates .

- Negative Cooperativity: Substrate binding to benzoate 1,2-dioxygenase exhibits negative cooperativity in the presence of 3-chlorobenzoate, altering catalytic efficiency .

Experimental Design:

- Use immobilized microbial sensors (e.g., R. opacus 1CP cells) to monitor degradation kinetics .

- Compare Vmax and Km values for this compound vs. unsubstituted analogs to assess steric/electronic effects .

Advanced: What crystallographic data are available for structurally similar chlorobenzoate esters?

Answer:

- Crystal Structure Insights:

- Example: (3-Chlorophenyl)[(E)-2-(1,3-dithiolan-2-ylidene)hydrazinylidene]methyl 3-chlorobenzoate (C16H11Cl2N3O2S2) crystallizes in the monoclinic P2₁/c space group. Key parameters: a = 12.9 Å, b = 9.8 Å, c = 14.2 Å; β = 105.3° .

- Implications: Hydrogen bonding (e.g., C–H···O) and π-π stacking influence packing and stability .

Methodology:

- Use single-crystal X-ray diffraction (SCXRD) for structural elucidation.

- Refine data with SHELXTL or similar software .

Advanced: How does the introduction of a methoxy group alter the reactivity of 3-chlorobenzoate esters?

Answer:

- Electronic Effects:

- Methoxy (-OCH3) is electron-donating, increasing electron density at the phenyl ring, which may reduce electrophilic substitution reactivity but enhance stability against oxidation .

- Steric Effects:

- Ortho-substitution (C2 position) introduces steric hindrance, potentially slowing enzymatic degradation compared to para-substituted analogs .

Experimental Validation:

- Compare hydrolysis rates (acidic/basic conditions) of this compound vs. 4-methoxyphenyl derivatives.

- Use DFT calculations to map electron density distribution .

Advanced: What analytical methods resolve contradictions in reported biological activities of chlorobenzoate esters?

Answer:

- Case Study: Discrepancies in CYP enzyme-mediated metabolism (e.g., N-(2-methoxyphenyl)hydroxylamine forming o-anisidine vs. o-aminophenol) arise from species-specific CYP isoforms (e.g., rat CYP2E1 vs. rabbit CYP1A2) .

Resolution Strategies:

- Enzyme Induction Studies: Pre-treat model organisms with CYP inducers (e.g., β-naphthoflavone for CYP1A, ethanol for CYP2E1) to isolate metabolic pathways .

- Kinetic Profiling: Measure Ki (inhibition constant) for competitive interactions between substrates .

Advanced: How can this compound be modified to enhance its antibacterial properties?

Answer:

- Structural Modifications:

- Introduce electron-withdrawing groups (e.g., -NO2) at C5 of the benzoate ring to enhance membrane permeability .

- Replace methoxy with bulkier substituents (e.g., -OCH2CF3) to resist enzymatic cleavage .

Validation:

- Screen derivatives against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using MIC assays .

- Correlate logP values with antibacterial activity to optimize lipophilicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.